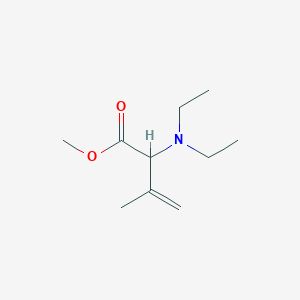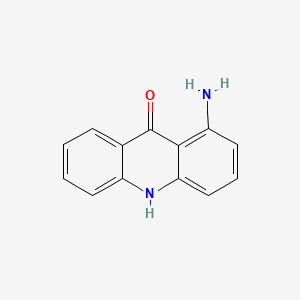
9(10H)-Acridinone, 1-amino-
Übersicht
Beschreibung
9(10H)-Acridinone, 1-amino-: is an organic compound belonging to the acridine family Acridines are heterocyclic aromatic compounds containing nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9(10H)-Acridinone, 1-amino- typically involves the nitration of acridinone followed by reduction. The nitration process introduces a nitro group into the acridinone structure, which is subsequently reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reducing agents like tin(II) chloride in hydrochloric acid .
Industrial Production Methods: Industrial production of 9(10H)-Acridinone, 1-amino- often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The amino group in 9(10H)-Acridinone, 1-amino- can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agent and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or chemical agents like tin(II) chloride.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of various reduced derivatives.
Substitution: Introduction of alkyl or acyl groups at the amino position.
Wissenschaftliche Forschungsanwendungen
Chemistry: 9(10H)-Acridinone, 1-amino- is used as a building block in organic synthesis
Biology and Medicine: The compound has shown promise in biological research due to its potential as an anticancer agent. It can intercalate into DNA, disrupting replication and transcription processes, which is a valuable property in the development of chemotherapeutic agents .
Industry: In the industrial sector, 9(10H)-Acridinone, 1-amino- is used in the production of dyes and pigments. Its ability to form stable complexes with metals makes it useful in the development of colorants and indicators.
Wirkmechanismus
The primary mechanism of action for 9(10H)-Acridinone, 1-amino- in biological systems involves intercalation into DNA. This intercalation disrupts the normal function of DNA by inhibiting replication and transcription processes. The compound can also interact with various enzymes and proteins, further influencing cellular functions .
Vergleich Mit ähnlichen Verbindungen
Acridine: The parent compound of 9(10H)-Acridinone, 1-amino-, lacking the amino group.
9(10H)-Acridinone: Similar structure but without the amino group.
1-Amino-9,10-anthracenedione: Another amino-substituted aromatic compound with similar properties.
Uniqueness: 9(10H)-Acridinone, 1-amino- is unique due to the presence of both the acridinone core and the amino group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Eigenschaften
IUPAC Name |
1-amino-10H-acridin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-9-5-3-7-11-12(9)13(16)8-4-1-2-6-10(8)15-11/h1-7H,14H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMPYOXBHLVYMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC=C3N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90216274 | |
| Record name | 9(10H)-Acridinone, 1-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90216274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66073-40-3 | |
| Record name | 9(10H)-Acridinone, 1-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066073403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9(10H)-Acridinone, 1-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90216274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


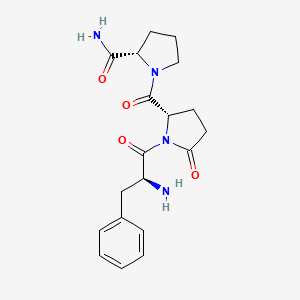
![2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;hydrogen sulfate](/img/structure/B14475357.png)
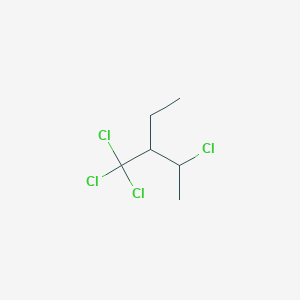

![N-Benzoyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]cytidine](/img/structure/B14475375.png)

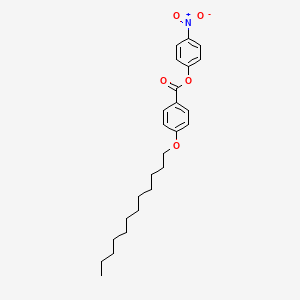
![Benzene, [[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]thio]-](/img/structure/B14475391.png)
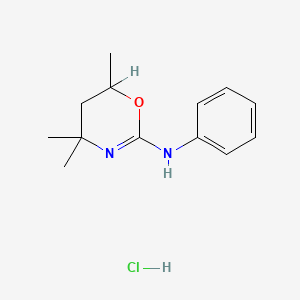
![9,10-Anthracenedione, 1,5-bis[[[4-(hydroxymethyl)cyclohexyl]methyl]amino]-](/img/structure/B14475407.png)

